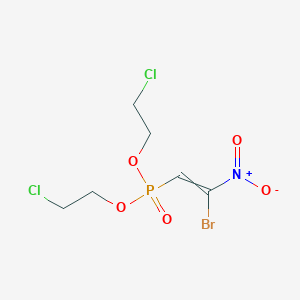
Phosphonic acid, (2-bromo-2-nitroethenyl)-, bis(2-chloroethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (2-bromo-2-nitroethenyl)-, bis(2-chloroethyl) ester is a chemical compound with the molecular formula C6H8BrCl2NO6P. This compound is known for its unique structure, which includes both bromine and nitro functional groups attached to an ethenyl phosphonic acid ester. It is used in various scientific research applications due to its reactivity and potential biological activity .
Méthodes De Préparation
The synthesis of phosphonic acid, (2-bromo-2-nitroethenyl)-, bis(2-chloroethyl) ester typically involves the reaction of 2-bromo-2-nitroethene with bis(2-chloroethyl) phosphonate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Phosphonic acid, (2-bromo-2-nitroethenyl)-, bis(2-chloroethyl) ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases and acids.
Applications De Recherche Scientifique
Phosphonic acid, (2-bromo-2-nitroethenyl)-, bis(2-chloroethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphonic acid esters into molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying its effects on various biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mécanisme D'action
The mechanism of action of phosphonic acid, (2-bromo-2-nitroethenyl)-, bis(2-chloroethyl) ester involves its interaction with molecular targets in biological systems. The nitro and bromine groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with proteins, nucleic acids, and other biomolecules, potentially leading to biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Phosphonic acid, (2-bromo-2-nitroethenyl)-, bis(2-chloroethyl) ester can be compared with other similar compounds, such as:
2-Nitroethenylphosphonate: This compound has a similar structure but lacks the bromine atom, leading to different reactivity and biological activity.
2-Bromo-2-nitroethenylphosphonate: This compound is similar but does not have the bis(2-chloroethyl) ester groups, affecting its solubility and reactivity. The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Propriétés
Numéro CAS |
165896-79-7 |
|---|---|
Formule moléculaire |
C6H9BrCl2NO5P |
Poids moléculaire |
356.92 g/mol |
Nom IUPAC |
2-[bis(2-chloroethoxy)phosphoryl]-1-bromo-1-nitroethene |
InChI |
InChI=1S/C6H9BrCl2NO5P/c7-6(10(11)12)5-16(13,14-3-1-8)15-4-2-9/h5H,1-4H2 |
Clé InChI |
APNOLERCCQWGGJ-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)OP(=O)(C=C([N+](=O)[O-])Br)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


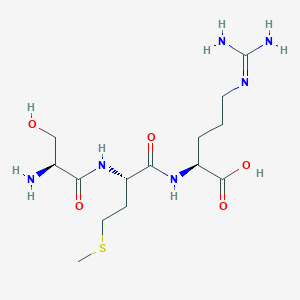
![gold;2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl-triphenylphosphanium](/img/structure/B14255806.png)
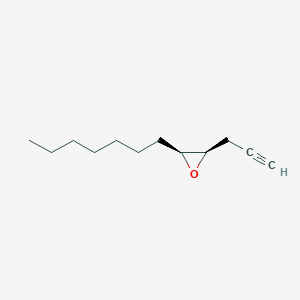
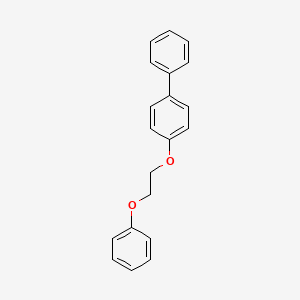
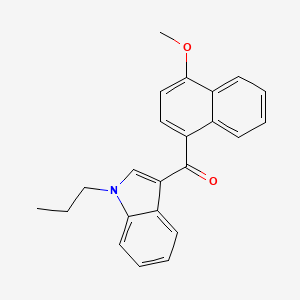
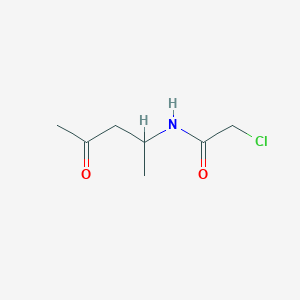
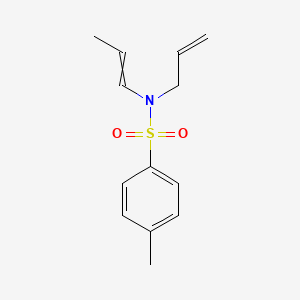
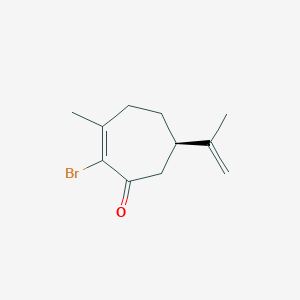
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide](/img/structure/B14255836.png)


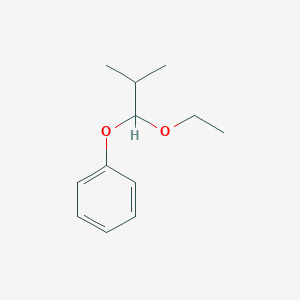
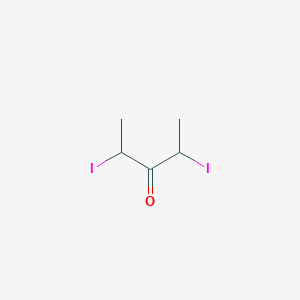
![(2S)-N-Methoxy-N,2,3-trimethyl-2-[(triethylsilyl)oxy]butanamide](/img/structure/B14255856.png)
